Cas no 330190-16-4 (N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide)

N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide is a synthetic organic compound featuring a benzamide core substituted with a thiazole ring and a p-toluenesulfonamido group. Its molecular structure incorporates a cyano-substituted phenyl moiety, enhancing its potential as an intermediate in pharmaceutical and agrochemical synthesis. The compound exhibits notable stability and reactivity due to its well-defined functional groups, making it suitable for applications in medicinal chemistry, particularly in the development of kinase inhibitors or antimicrobial agents. Its structural complexity allows for precise modifications, facilitating targeted research in drug discovery and biochemical studies. The presence of both electron-withdrawing and electron-donating groups contributes to its versatile reactivity profile.
N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide structure
330190-16-4 structure
Product Name:N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide
CAS No:330190-16-4
MF:C24H18N4O3S2
MW:474.554722309113
CID:6494488
Update Time:2025-05-24

N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide
    • N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-methylphenyl)sulfonamido)benzamide
    • Benzamide, N-[4-(4-cyanophenyl)-2-thiazolyl]-2-[[(4-methylphenyl)sulfonyl]amino]-
    • Inchi: 1S/C24H18N4O3S2/c1-16-6-12-19(13-7-16)33(30,31)28-21-5-3-2-4-20(21)23(29)27-24-26-22(15-32-24)18-10-8-17(14-25)9-11-18/h2-13,15,28H,1H3,(H,26,27,29)
    • InChI Key: HTDIQECEAQBCSE-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC=C(C#N)C=C2)=CS1)(=O)C1=CC=CC=C1NS(C1=CC=C(C)C=C1)(=O)=O

N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide Pricemore >>

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Additional information on N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide

Introduction to N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide (CAS No. 330190-16-4)

N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 330190-16-4, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research and development. The presence of multiple pharmacophoric groups in its molecular structure, including a thiazole ring, a cyanophenyl moiety, and a methylbenzenesulfonamido group, contributes to its potential therapeutic applications.

The chemical structure of N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide is characterized by a benzamide core linked to a thiazole ring, which is further substituted with a cyanophenyl group at the 4-position and a methylbenzenesulfonamido group at the 2-position. This arrangement of functional groups imparts unique electronic and steric properties to the molecule, which are critical for its interaction with biological targets. The thiazole ring, in particular, is known for its presence in numerous bioactive compounds and has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties.

In recent years, there has been a growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. The thiazole scaffold, being part of N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide, has been shown to exhibit significant pharmacological activity across various disease models. For instance, studies have demonstrated that thiazole derivatives can modulate enzyme activity and cellular signaling pathways involved in inflammation and cancer progression. The incorporation of additional functional groups such as the cyanophenyl and methylbenzenesulfonamido moieties further enhances the biological activity of the compound by providing specific interactions with target proteins and enzymes.

The cyanophenyl group in N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide is particularly noteworthy due to its ability to influence electronic properties and binding affinity. Cyanophenyl derivatives have been reported to exhibit potent activity against various bacterial strains, suggesting that this moiety could contribute to the antimicrobial properties of the compound. Additionally, the methylbenzenesulfonamido group is known to enhance solubility and bioavailability, which are crucial factors for drug development. The combination of these features makes N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide a promising candidate for further investigation in medicinal chemistry.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting expensive wet-lab experiments. Molecular modeling studies on N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide have revealed that it can interact with several key targets involved in cancer and inflammation. These interactions are mediated by specific hydrogen bonding networks and hydrophobic contacts between the compound and its target proteins. Such insights have guided the design of analogs with improved potency and selectivity.

In addition to computational studies, experimental investigations have also provided valuable insights into the pharmacological profile of N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide. In vitro assays have demonstrated that this compound exhibits inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. Furthermore, preclinical studies have shown that it can suppress tumor growth in animal models by inhibiting key signaling pathways associated with cancer progression. These findings highlight the potential of N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide as a lead compound for the development of novel therapeutic agents.

The synthesis of N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide involves a multi-step process that requires careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the thiazole ring through cyclization reactions followed by functionalization with the cyanophenyl and methylbenzenesulfonamido groups. Advances in synthetic methodologies have enabled researchers to streamline these processes using efficient catalysts and greener solvents. Such improvements not only enhance the scalability of production but also minimize environmental impact.

The pharmacokinetic properties of N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide are also critical factors that need to be evaluated during drug development. Studies have shown that this compound exhibits moderate oral bioavailability and prolonged half-life in vivo, suggesting its potential for therapeutic use. Additionally, its metabolic stability has been assessed through liver microsome incubations, revealing that it is resistant to degradation by major cytochrome P450 enzymes. This stability ensures that the compound remains active in the body for an extended period after administration.

Future directions in the research on N-4-(4-cyanophenyl)-1,3-thiazol-2-ylyl(phenylethanesulfonylamino)methanone involve exploring its mechanism of action at a molecular level. Detailed structural biology studies using techniques such as X-ray crystallography can provide insights into how this compound interacts with its target proteins. Additionally, exploring derivatives with modified functional groups may lead to compounds with enhanced potency or reduced side effects. Collaborative efforts between computational chemists and experimental pharmacologists will be essential in realizing these goals.

In conclusion, N(phenylenesulfonylamino)methanone (CAS No.33019016) represents a promising therapeutic agent with unique structural features that contribute to its biological activity. Its potential applications in treating diseases such as cancer and inflammation make it an attractive candidate for further research and development.

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